molecular formula C11H20S4 B14663886 Tetrakis(ethylsulfanyl)propadiene CAS No. 50744-17-7

Tetrakis(ethylsulfanyl)propadiene

Cat. No.: B14663886
CAS No.: 50744-17-7
M. Wt: 280.5 g/mol
InChI Key: SHFHPPLVZFQGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(ethylsulfanyl)propadiene is an organic compound with the molecular formula C11H20S4 It is characterized by the presence of four ethylsulfanyl groups attached to a propadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(ethylsulfanyl)propadiene typically involves the reaction of propadiene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with propadiene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(ethylsulfanyl)propadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrakis(ethylsulfanyl)propadiene has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetrakis(ethylsulfanyl)propadiene exerts its effects involves interactions with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .

Properties

CAS No.

50744-17-7

Molecular Formula

C11H20S4

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C11H20S4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3

InChI Key

SHFHPPLVZFQGFR-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C=C(SCC)SCC)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.